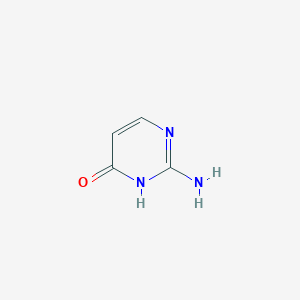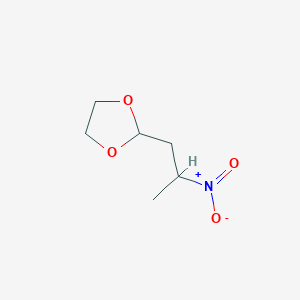
1,5-Diazatricyclo(4.2.2.22,5)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazatricyclo(4.2.2.22,5)dodecane, commonly known as DABCO, is a cyclic organic compound that belongs to the family of diaza compounds. It has been widely used as a catalyst in various chemical reactions due to its unique chemical structure and properties.
Mécanisme D'action
DABCO acts as a nucleophile and a base in various chemical reactions. It can form complexes with various metal ions, which can enhance its catalytic activity. DABCO can also act as a hydrogen bond donor and acceptor, which can facilitate the formation of intermediates in chemical reactions.
Biochemical and Physiological Effects:
DABCO has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. DABCO has also been found to have antitumor activity and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DABCO has several advantages as a catalyst in lab experiments. It is readily available, stable, and easy to handle. It can also be used in a wide range of chemical reactions. However, DABCO has some limitations as a catalyst. It can be toxic to cells at high concentrations and can also cause skin irritation.
Orientations Futures
There are several future directions for the research on DABCO. One direction is to explore its potential as a catalyst in the synthesis of new organic compounds. Another direction is to study its mechanism of action in various chemical reactions. Additionally, further research can be done to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
DABCO can be synthesized by the reaction of 1,2-dichloroethane with ethylenediamine in the presence of sodium carbonate. The reaction yields DABCO as a white crystalline solid with a melting point of 118-120°C. Other methods of synthesis include the reaction of diethanolamine with paraformaldehyde and the reaction of ethylenediamine with formaldehyde.
Applications De Recherche Scientifique
DABCO has been widely used as a catalyst in various chemical reactions such as polymerization, oxidation, and reduction reactions. It has also been used in the synthesis of organic compounds such as amino acids, peptides, and nucleosides. DABCO has been found to be an effective catalyst in the synthesis of chiral compounds and in the asymmetric synthesis of organic compounds.
Propriétés
Numéro CAS |
100098-23-5 |
|---|---|
Nom du produit |
1,5-Diazatricyclo(4.2.2.22,5)dodecane |
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1,5-diazatricyclo[4.2.2.22,5]dodecane |
InChI |
InChI=1S/C10H18N2/c1-5-11-6-2-9(1)12-7-3-10(11)4-8-12/h9-10H,1-8H2 |
Clé InChI |
DWJNJMOHBKOYPQ-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1N3CCC2CC3 |
SMILES canonique |
C1CN2CCC1N3CCC2CC3 |
Autres numéros CAS |
100098-23-5 |
Synonymes |
1,5-Diazatricyclo[4.2.2.22,5]dodecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




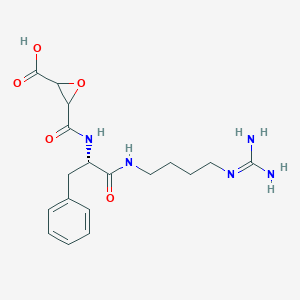
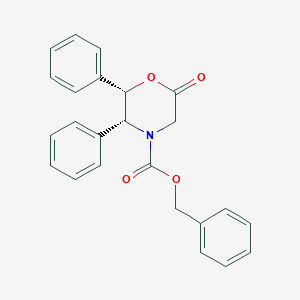
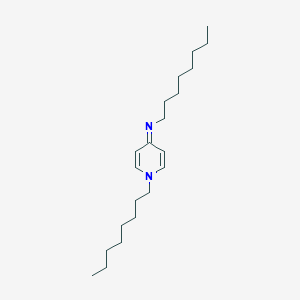
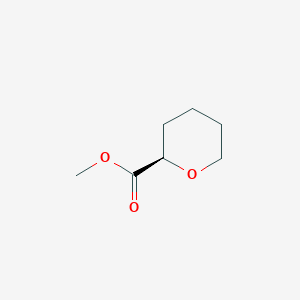
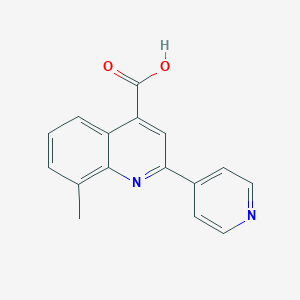
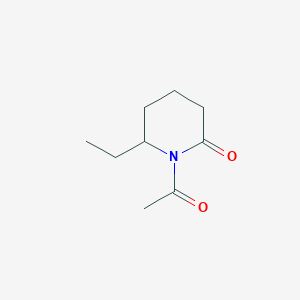

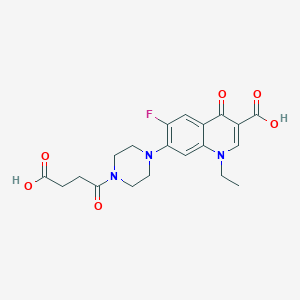

![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
